IT1t
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Overview
Description
IT1t is a small, drug-like isothiourea derivative known for its potent antagonistic activity against the chemokine receptor CXCR4. This compound has shown significant promise in inhibiting the interaction between CXCL12 and CXCR4, with an IC50 value of 2.1 nanomolar .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of IT1t involves multiple steps, starting from readily available starting materials. The key steps include the formation of the isothiourea core and subsequent functionalization to achieve the desired biological activity. The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain consistent quality. The final product is subjected to rigorous quality control measures to ensure its suitability for research and therapeutic applications .
Chemical Reactions Analysis
Types of Reactions
IT1t undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding thiol derivatives.
Substitution: This compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives of this compound. These products are often characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .
Scientific Research Applications
IT1t has a wide range of scientific research applications:
Mechanism of Action
IT1t exerts its effects by binding to the CXCR4 receptor, thereby inhibiting the interaction between CXCL12 and CXCR4. This inhibition prevents the downstream signaling pathways that are involved in cell migration, chemotaxis, and metastasis. The binding site of this compound on CXCR4 has been characterized, revealing strong electron density in the binding cavity of both subunits of the CXCR4 homodimer . This interaction disrupts the receptor-ligand contacts essential for CXCL12 binding, leading to the inhibition of CXCR4-mediated effects .
Comparison with Similar Compounds
IT1t is compared with other CXCR4 antagonists such as AMD3100 and CVX15:
Uniqueness of this compound
This compound is unique due to its high potency and specificity for CXCR4, making it a valuable tool in research and potential therapeutic applications. Its small, drug-like structure allows for easy modification and optimization for various applications .
List of Similar Compounds
- AMD3100
- CVX15
- Clobenpropit
Properties
IUPAC Name |
(6,6-dimethyl-5H-imidazo[2,1-b][1,3]thiazol-3-yl)methyl N,N'-dicyclohexylcarbamimidothioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N4S2/c1-21(2)15-25-18(14-27-20(25)24-21)13-26-19(22-16-9-5-3-6-10-16)23-17-11-7-4-8-12-17/h14,16-17H,3-13,15H2,1-2H3,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOSUDWRRWZVFEB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN2C(=CSC2=N1)CSC(=NC3CCCCC3)NC4CCCCC4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.